molecular formula C17H13N3 B14374016 2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 89574-73-2

2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B14374016
CAS No.: 89574-73-2
M. Wt: 259.30 g/mol
InChI Key: DMMOSMYRGOLJJH-UHFFFAOYSA-N
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Description

2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of naphthalene and imidazo[4,5-b]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and alkyl halides (e.g., CH3I).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine is unique due to its specific combination of naphthalene and imidazo[4,5-b]pyridine moieties, which confer distinct chemical and biological properties

Properties

CAS No.

89574-73-2

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(3-methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C17H13N3/c1-11-9-12-5-2-3-6-13(12)10-14(11)16-19-15-7-4-8-18-17(15)20-16/h2-10H,1H3,(H,18,19,20)

InChI Key

DMMOSMYRGOLJJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4

Origin of Product

United States

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